![molecular formula C21H28N4O5S B14749406 1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate is a synthetic compound with a molecular formula of C21H28N4O5S and a molecular weight of 448.54 g/mol . This compound is known for its potential use as a PUF60 inhibitor, which has implications in the treatment of ovarian cancer .
Preparation Methods
The synthesis of 1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate involves several steps. One common method includes the reaction of 1-[6-(4-methanesulfonylphenoxy)-4-pyrimidinyl]-piperidine-4-carbamic acid tert-butyl ester with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential as a PUF60 inhibitor, which plays a role in RNA splicing and gene expression.
Medicine: Its potential use in the treatment of ovarian cancer is of significant interest, as it may inhibit the growth of cancer cells by targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate involves its role as a PUF60 inhibitor. PUF60 is a protein involved in RNA splicing and gene expression. By inhibiting PUF60, the compound can alter the splicing of pre-mRNA, leading to changes in gene expression that may result in the inhibition of cancer cell growth. The molecular targets and pathways involved include the RNA splicing machinery and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate can be compared with other PUF60 inhibitors and compounds with similar structures:
1-[6-(4-methanesulfonylphenoxy)-4-pyrimidinyl]-piperidine-4-carbamic acid tert-butyl ester: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
Properties
Molecular Formula |
C21H28N4O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[6-(4-methylsulfonylphenoxy)pyrimidin-4-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H28N4O5S/c1-21(2,3)30-20(26)24-15-9-11-25(12-10-15)18-13-19(23-14-22-18)29-16-5-7-17(8-6-16)31(4,27)28/h5-8,13-15H,9-12H2,1-4H3,(H,24,26) |
InChI Key |
HBDGGTOUYDMLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC=N2)OC3=CC=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


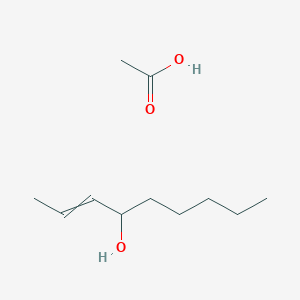

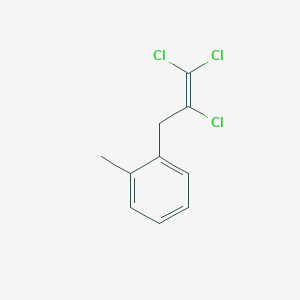
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)

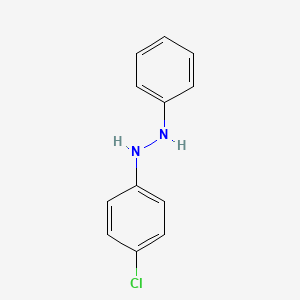


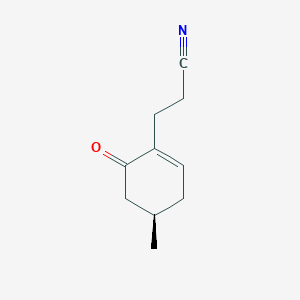

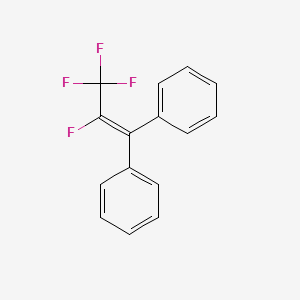
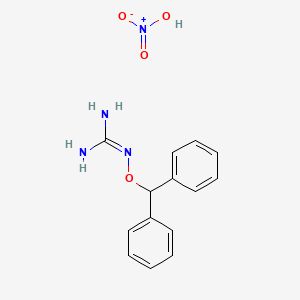
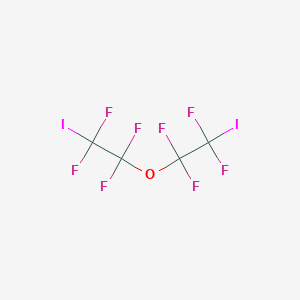
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
